molecular formula C14H19BrO2S B3119210 Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate CAS No. 247923-30-4

Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate

Cat. No.: B3119210
CAS No.: 247923-30-4
M. Wt: 331.27 g/mol
InChI Key: SYNUPKFIWSYGPA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a bromophenylthio moiety, and a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-bromothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of tert-butyl 2-(phenylthio)-2-methylpropanoate.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be employed.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents are often used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tert-butyl 2-(phenylthio)-2-methylpropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    Tert-butyl 2-(phenylthio)-2-methylpropanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Tert-butyl 2-(4-chlorophenylthio)-2-methylpropanoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Tert-butyl 2-(4-fluorophenylthio)-2-methylpropanoate: The fluorine atom imparts different electronic properties compared to bromine, influencing its chemical behavior.

Uniqueness: Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNUPKFIWSYGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromothiophenol (100 g) and tert-butyl 2-bromoisobutyrate (118 g) are dissolved in 1 l of ethanol and treated with 29 g of KOH. The mixture is stirred under reflux for 2 h and cooled, and the KBr is filtered off. The filtrate is concentrated and the residue is recrystallized from n-hexane. This gives 93.6 g of a colourless solid.
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100 g
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118 g
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1 L
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29 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromothiophenol (100 g; 0.53 mole) and potassium hydroxide (29.5 g; 0.53 mole) in ethanol (1000 mL) was stirred until all material had dissolved. t-Butyl 2-bromoisobutyrate (117.6 g; 0.53 mole) was added dropwise over 30 min, keeping the temperature below 55° C. The resulting mixture was heated at reflux for 1 h, then cooled to 23° C. The precipitate (KBr) was removed by filtration and the solvent evaporated. The residue was partitioned between water (1000 mL) and methylene chloride (500 mL) and the organic layer was separated, dried (Na2SO4) and evaporated to afford a white solid. Crystallization from hexane gave a white solid (119.85 g; 68%).
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100 g
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29.5 g
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1000 mL
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117.6 g
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Synthesis routes and methods III

Procedure details

As above, tert-butyl 2-[4-(2-aminoethyl)phenylthio]-2-methylpropionate was obtained in 86% yield by reacting 4-bromothiophenol (1) as a starting material with tert-butyl 2-bromoisobutyrate to obtain tert-butyl 2-(4-bromophenylthio)-2-methylpropionate (2) in 80% yield, reacting it with N-vinyl phthalimide in presence of palladium catalyst for 24 hours to obtain tert-butyl 2-[4-(2-phthalimidoethenyl)phenylthio]-2-methylpropionate (3) in 84% yield, reducing the resulted compound (3) under Wilkinson catalyst to obtain tert-butyl 2-[4-(2-phthalimidoethyl)phenylthio]-2-methylpropionate (4) in 91% yield and then reacting the resulted compound (4) with hydrazine.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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